

assessing the stability of 5-Iodo-1-pentanol acetate under different conditions

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Compound of Interest

Compound Name: 5-Iodo-1-pentanol acetate

Cat. No.: B15095369

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Stability Under Scrutiny: A Comparative Analysis of 5-Iodo-1-pentanol Acetate

For researchers and professionals in drug development and chemical synthesis, the stability of reagents and intermediates is a critical parameter influencing reaction outcomes, product purity, and shelf-life. This guide provides a comprehensive assessment of the stability of **5-iodo-1-pentanol acetate** under various stress conditions. In the absence of direct experimental data for this specific molecule, this comparison is based on established principles of chemical reactivity for iodoalkanes and acetate esters. The guide also presents a comparative outlook against its chloro- and bromo-analogs, offering valuable insights for compound selection and handling.

Comparative Stability Analysis

The stability of 5-halopentanol acetates is primarily dictated by two key structural features: the lability of the carbon-halogen bond and the susceptibility of the acetate ester to hydrolysis. The carbon-iodine bond is the weakest among the halogens, making **5-iodo-1-pentanol acetate** the most reactive and least stable in this comparative series.^{[1][2][3][4]} This heightened reactivity can be advantageous in synthesis but detrimental for long-term storage and in certain reaction conditions.

The following table summarizes the expected relative stability of **5-iodo-1-pentanol acetate** and its chloro- and bromo- analogs under forced degradation conditions. The stability is

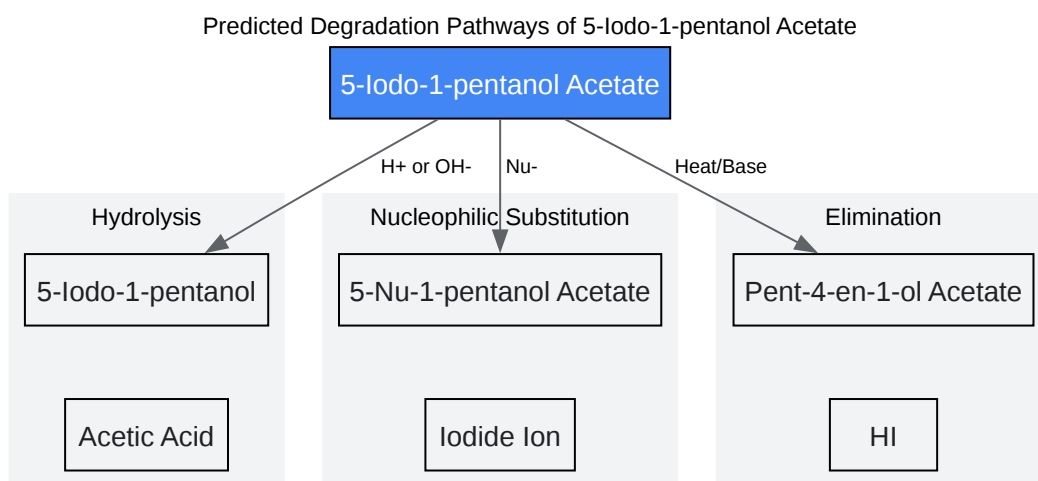
qualitatively ranked from High to Low, with "Low" indicating a higher propensity for degradation.

Condition	5-Chloro-1-pentanol Acetate	5-Bromo-1-pentanol Acetate	5-Iodo-1-pentanol Acetate	Primary Degradation Pathway
Acidic Hydrolysis (pH 1-3)	Moderate	Moderate	Moderate	Acetate Hydrolysis
Neutral Hydrolysis (pH 6-8)	High	High	High	Slow Acetate Hydrolysis
Basic Hydrolysis (pH 10-13)	Low	Low	Low	Acetate Hydrolysis
Oxidative Stress (e.g., H ₂ O ₂)	Moderate	Moderate	Low	Oxidation of Iodide, Potential Oxidation of Alcohol
Thermal Stress (High Temp.)	High	Moderate	Low	C-I Bond Cleavage, Elimination (HI)
Photostability (UV/Vis Light)	High	Moderate	Low	C-I Bond Homolysis

Note: This data is illustrative and based on the known reactivity trends of alkyl halides and the hydrolysis kinetics of esters.

Predicted Degradation Pathways

The primary degradation pathways for **5-iodo-1-pentanol acetate** are anticipated to be the hydrolysis of the ester linkage and reactions involving the carbon-iodine bond, such as nucleophilic substitution and elimination.



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Predicted degradation pathways for **5-iodo-1-pentanol acetate**.

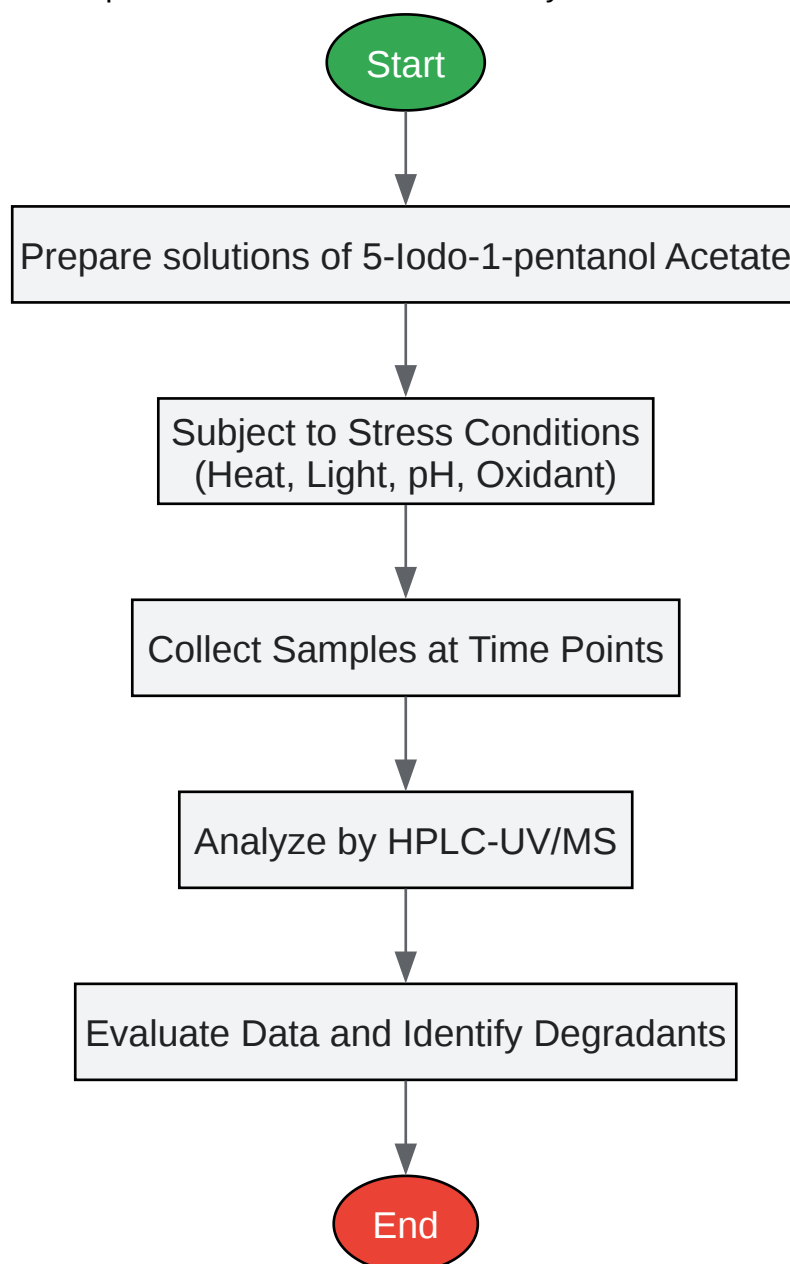
Experimental Protocols for Stability Assessment

To empirically determine the stability profile of **5-iodo-1-pentanol acetate**, a series of forced degradation studies should be conducted. These experiments are designed to accelerate the degradation process and identify potential degradants.

Experimental Workflow

The general workflow for assessing the stability of **5-iodo-1-pentanol acetate** is outlined below.

Experimental Workflow for Stability Assessment



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General workflow for the stability assessment of **5-iodo-1-pentanol acetate**.

Detailed Methodologies

1. Hydrolytic Stability:

- Objective: To assess degradation under acidic, neutral, and basic conditions.
- Procedure:
 - Prepare solutions of **5-iodo-1-pentanol acetate** (e.g., 1 mg/mL) in three different aqueous media: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
 - Incubate the solutions at a controlled temperature (e.g., 40°C).
 - Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
 - Neutralize the acidic and basic samples before analysis.
 - Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

2. Oxidative Stability:

- Objective: To evaluate the susceptibility to oxidation.
- Procedure:
 - Prepare a solution of **5-iodo-1-pentanol acetate** in a suitable solvent (e.g., methanol/water).
 - Add a solution of hydrogen peroxide (e.g., 3% v/v).
 - Store the solution at room temperature, protected from light.
 - Collect samples at various time points.
 - Analyze the samples by HPLC to monitor for degradation.

3. Thermal Stability:

- Objective: To determine the effect of elevated temperatures.

- Procedure:
 - Place a solid sample of **5-iodo-1-pentanol acetate** in a controlled temperature oven (e.g., 60°C, 80°C).
 - Also, prepare a solution of the compound in a suitable solvent and incubate at a high temperature (e.g., 60°C).
 - Sample the solid and the solution at regular intervals.
 - Analyze the samples to assess for decomposition.

4. Photostability:

- Objective: To assess degradation upon exposure to light.
- Procedure:
 - Expose a solution of **5-iodo-1-pentanol acetate** to a light source that provides both UV and visible light, following ICH Q1B guidelines.
 - Simultaneously, keep a control sample in the dark at the same temperature.
 - Sample both the exposed and control solutions at appropriate time points.
 - Analyze the samples by HPLC to determine the extent of photodegradation.

Conclusion

Based on fundamental chemical principles, **5-iodo-1-pentanol acetate** is expected to be the least stable among its halogenated analogs, particularly under conditions that favor nucleophilic substitution, elimination, or photolytic cleavage of the carbon-halogen bond. Its susceptibility to degradation should be a key consideration in its synthesis, purification, and storage. For applications requiring higher stability, the use of 5-bromo- or 5-chloro-1-pentanol acetate may be preferable. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the stability profile of **5-iodo-1-pentanol acetate** and its comparison with relevant alternatives.

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